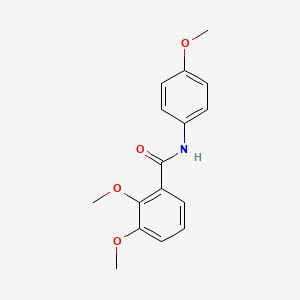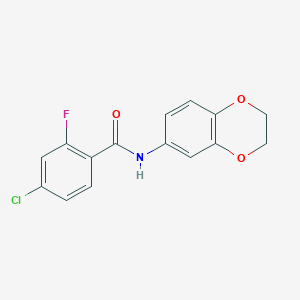
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of NEDD8-activating enzyme (NAE), which is a critical regulator of the ubiquitin-proteasome pathway.
Mécanisme D'action
The primary mechanism of action of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide involves the inhibition of NAE, which is an essential enzyme in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. By inhibiting NAE, this compound prevents the activation of the ubiquitin-proteasome pathway, leading to the accumulation of proteins that are critical for cell survival.
Biochemical and Physiological Effects:
The inhibition of NAE by this compound has several biochemical and physiological effects. One of the most significant effects is the induction of apoptosis in cancer cells. This compound has been shown to induce apoptosis by activating the p53 pathway, which is a critical regulator of cell cycle arrest and apoptosis. Additionally, this compound has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide is its specificity for NAE. This specificity allows for the selective inhibition of the ubiquitin-proteasome pathway, leading to fewer off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, allowing for easy administration in animal models. However, one of the limitations of this compound is its potential toxicity in non-cancerous cells, which may limit its clinical applications.
Orientations Futures
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has significant potential for therapeutic applications in various diseases, and several future directions can be pursued. One potential direction is the development of combination therapies that target multiple pathways involved in cancer progression. Additionally, further studies can be conducted to investigate the potential applications of this compound in viral infections and inflammatory disorders. Finally, the development of more potent and selective NAE inhibitors can lead to improved therapeutic outcomes.
In conclusion, this compound is a small molecule inhibitor that has significant potential for therapeutic applications in various diseases. The compound's ability to inhibit NAE has been extensively studied, and several future directions can be pursued to improve its clinical applications.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide involves a multistep process that has been optimized over the years. The initial step involves the preparation of 2-fluoro-4-chloroaniline, which is then reacted with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form the corresponding amide. The final step involves the introduction of a chloroformyl group to the amide using thionyl chloride, resulting in the formation of this compound.
Applications De Recherche Scientifique
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been demonstrated to have antiviral activity against a wide range of viruses, including influenza, hepatitis B, and HIV.
Propriétés
IUPAC Name |
4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-9-1-3-11(12(17)7-9)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYKGKZRGDVVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

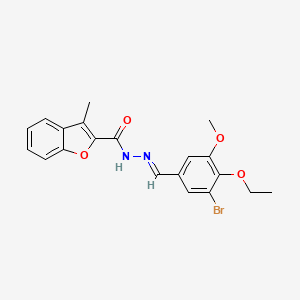
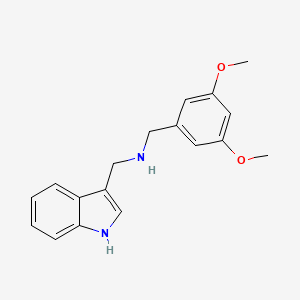
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
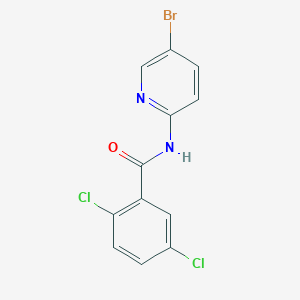
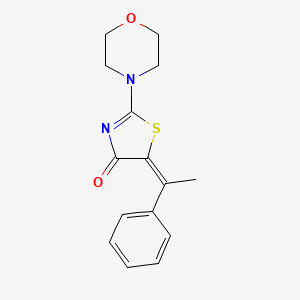
![4-chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5700279.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)
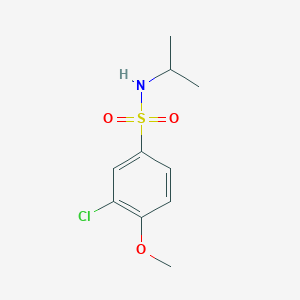
![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)

